molecular formula C19H16ClFN2O3S B2724694 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034314-38-8

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2724694
CAS RN: 2034314-38-8
M. Wt: 406.86
InChI Key: QHYGCLPMQGUIGS-UHFFFAOYSA-N
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Description

“2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline moiety can be synthesized through various methods, and its properties can be modified by substituting different groups on the heterocyclic pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a bicyclic compound containing nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The pyrrolidine ring and the quinoline moiety can undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For instance, the presence of a pyrrolidine ring can influence the compound’s physicochemical parameters .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and functionalization of pyrrolo[1,2-a]quinoxalines and similar heterocyclic compounds are crucial in pharmaceutical research and organic synthesis. Techniques have been developed for selective halogenation and bromination, facilitating the diversification of these compounds for further applications (Le et al., 2021). Additionally, a single-step conversion process has been described for transforming N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives, showcasing the synthetic versatility of such structures (Movassaghi et al., 2007).

Biological Activity and Medicinal Chemistry

Quinoline derivatives, including those similar in structure to the compound , have been explored for their potential biological activities. For instance, the synthesis of functionalized aminoquinolines through novel synthetic intermediates has been investigated for their antiplasmodial and antifungal activities (Vandekerckhove et al., 2015). Quinoline and its analogs are noted for their broad spectrum of biological and biochemical activities, including anticancer properties. Their synthetic versatility allows for the creation of diverse derivatives with varied modes of action against cancer targets (Solomon & Lee, 2011).

Fluorescence and Sensing Applications

The fluorination of heterocyclic compounds, including pyrrole and quinoxaline derivatives, has been shown to significantly enhance their affinity for anions such as fluoride, chloride, or dihydrogen phosphate. This property is utilized in developing neutral anion receptors and naked-eye sensors for anion detection (Anzenbacher et al., 2000). Moreover, certain quinoxaline derivatives have been synthesized and characterized for their fluorescent properties, demonstrating potential applications as fluorescent probes in various organic solvents and for sensing specific ions (Bodke et al., 2013).

Material Science and Electropolymerization

The electrochemical polymerization of specific quinoxaline derivatives to create fluorescent polymers has been studied. These polymers exhibit reversible electrochromic behavior and selective sensitivity towards metal ions, indicating their utility in material science and sensor development (Carbas et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

The future directions in the study of this compound could involve exploring its potential uses in various fields such as medicine, given the biological activity exhibited by many pyrrolidine and quinoline derivatives .

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-9-14(12-23)26-19-8-5-13-3-1-2-4-18(13)22-19/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYGCLPMQGUIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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